2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine
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Overview
Description
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is a useful research compound. Its molecular formula is C16H15FN2OS and its molecular weight is 302.37. The purity is usually 95%.
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Scientific Research Applications
Fluoroalkylative Aryl Migration
Research has highlighted the synthetic applications of fluorinated sulfinate salts in fluoroalkylation/aryl migration processes. These compounds are used as di- and monofluoroalkyl radical precursors in silver-catalyzed reactions, demonstrating the significance of fluorinated compounds in organic synthesis due to the unique effects of fluorine atoms when incorporated into molecules (He, Tan, Ni, & Hu, 2015).
Deoxofluorination and Arylsulfinylation
Another study describes the synthesis, properties, and reactivity of various substituted phenylsulfur trifluorides. These compounds serve as deoxofluorinating agents and are notable for their high thermal stability and resistance to aqueous hydrolysis. They have diverse fluorination capabilities, including highly stereoselective deoxofluoro-arylsulfinylation, indicating their potential utility in both academic and industrial fields (Umemoto, Singh, Xu, & Saito, 2010).
Schiff Bases Synthesis
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the creation of compounds with potential antimicrobial activity. This demonstrates the role of fluorinated compounds in the development of new therapeutic agents (Puthran et al., 2019).
Fluoroalkylation via Sulfinatodehalogenation
The sulfinatodehalogenation reaction is a pivotal methodology for incorporating fluorine into organic molecules, using inexpensive sulfur-containing reactants. This technique allows the transformation of per- and polyfluoroalkyl halides into the corresponding sulfinate salts and has been utilized for the fluoroalkylation of various organic compounds, highlighting the importance of fluorine in medicinal, agricultural, and material sciences (Zhang, Chen, Guo, Xiao, & Gu, 2012).
Antimicrobial and Antifungal Activity of Fluorobenzo[d]thiazole Amides
A study on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides illustrates their antibacterial and antifungal activities. These compounds were compared to standard medicinal compounds, showing potential in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).
Safety and Hazards
The safety data sheet for a related compound, 2-(4-Fluorophenyl)ethylamine, indicates that it is considered hazardous. It is combustible and causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHHCFFJKWMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.